Cas no 38048-32-7 (Nitrobenzylthioinosine)

Nitrobenzylthioinosine 化学的及び物理的性質

名前と識別子

-

- Inosine,6-S-[(4-nitrophenyl)methyl]-6-thio-

- S-(4-Nitrobenzyl)-6-thioinosine

- NBMPR

- S-(4-Nitrobenzyl)-6-

- 6-S-[(4-Nitrophenyl)methyl]-6-thioinosine

- NBTI

- Nitrobenzylthioinosine

- A823993

- C20439

- 9H-Purine, 6-(((4-nitrophenyl)methyl)thio)-9-beta-D-ribofuranosyl-

- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-{[(4-nitrophenyl)methyl]sulfanyl}-9H-purin-9-yl)oxolane-3,4-diol

- 6-((4-NITROBENZYL)THIO)-9-.BETA.-D-RIBOFURANOSYLPURINE

- 6-((4-NITROBENZYL)THIO)INOSINE

- 6-(((4-Nitrophenyl)methyl)thio)-9-beta-D-ribofuranosyl-9H-purine

- NCGC00162270-01

- HY-W010936

- S-4-nitrophenylmethyl-6-thioinosine

- CS-W011652

- S6-(4-nitrobenzyl)mercaptopurine riboside

- 38048-32-7

- 4-Nitrobenzylthioinosine

- S-(4-Nitrobenzyl)-6-thioinosine (NBTI, NBMPR)

- Z2091980692

- DYCJFJRCWPVDHY-LSCFUAHRSA-N

- 6-[(4-nitrobenzyl)sulfanyl]-9-(beta-D-ribofuranosyl)-9H-purine

- 6-[(4-Nitrobenzyl)thio]-9-beta-D-ribofuranosylpurine

- 6-(p-Nitrobenzylthio)inosine

- 9H-Purine, 6-[[(4-nitrophenyl)methyl]thio]-9-beta-D-ribofuranosyl-

- NSC-296962

- 4-nitrobenzylmercaptopurine ribonucleoside

- MLS002153144

- HMS2234I17

- NCGC00162270-02

- S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)

- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-(4-nitrobenzylthio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol

- NSC 296962

- NBM

- UNII-GV1L2DZM2Z

- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]tetrahydrofuran-3,4-diol

- SCHEMBL1321676

- BRN 1191080

- S-(P-NITROBENZYL)-6-MERCAPTO-9-.BETA.-D-RIBOFURANOSYLPURINE

- GV1L2DZM2Z

- AKOS015912710

- (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

- MFCD00005745

- CHEMBL418509

- BDBM23617

- CHEBI:138859

- NS00030323

- 6-{[(4-nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine

- 6-((4-Nitrobenzyl)thio)-9-beta-D-ribofuranosylpurine

- SMR001230641

- INOSINE, 6-S-((4-NITROPHENYL)METHYL)-6-THIO-

- AS-74652

- S6-nitrobenzyl mercaptopurine riboside

- S-(4-Nitrobenzyl)-6-thioinosine, >=98%, solid

- EINECS 253-753-4

- NCGC00162270-05

- DTXSID2040947

- Nitrobenzylthioinosine?

- (2R,3S,4R,5R)-2-(HYDROXYMETHYL)-5-(6-{[(4-NITROPHENYL)METHYL]SULFANYL}PURIN-9-YL)OXOLANE-3,4-DIOL

-

- MDL: MFCD00005745

- インチ: InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13-,14-,17-/m1/s1

- InChIKey: DYCJFJRCWPVDHY-LSCFUAHRSA-N

- SMILES: OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3=C2N=CN=C3SCC4=CC=C([N+]([O-])=O)C=C4)O1)O)O

計算された属性

- 精确分子量: 419.09000

- 同位素质量: 419.08995445g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 8

- 重原子数量: 29

- 回転可能化学結合数: 6

- 複雑さ: 577

- 共价键单元数量: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 157

- XLogP3: 1.5

- Surface Charge: 0

じっけんとくせい

- Color/Form: 未確定

- 密度みつど: 1.3904 (rough estimate)

- ゆうかいてん: 187-190 °C (lit.)

- Refractive Index: 1.6460 (estimate)

- Solubility: 0.1 M HCl: slightly soluble

- PSA: 184.64000

- LogP: 1.16150

- Solubility: 未確定

Nitrobenzylthioinosine Security Information

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25

- RTECS号:UO9025000

- 储存条件:2-8°C

Nitrobenzylthioinosine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S95780-250mg |

Nitrobenzylthioinosine |

38048-32-7 | 250mg |

¥4016.0 | 2021-09-07 | ||

| Chemenu | CM414597-50mg |

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol |

38048-32-7 | 95%+ | 50mg |

$142 | 2024-07-17 | |

| DC Chemicals | DC42123-250 mg |

Nitrobenzylthioinosine |

38048-32-7 | >98% | 250mg |

$850.0 | 2022-02-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S914654-100mg |

S-(4-Nitrobenzyl)-6-thioinosine |

38048-32-7 | ≥98% | 100mg |

¥1,692.00 | 2022-01-14 | |

| ChemScence | CS-W011652-50mg |

Nitrobenzylthioinosine |

38048-32-7 | 99.21% | 50mg |

$250.0 | 2022-04-27 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026430-100mg |

Nitrobenzylthioinosine |

38048-32-7 | 98% | 100mg |

¥2161 | 2024-05-23 | |

| TRC | N493695-250mg |

S-(4-Nitrobenzyl)-6-thioinosine |

38048-32-7 | 250mg |

$312.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-200117-50 mg |

S-(4-Nitrobenzyl)-6-thioinosine (NBTI, NBMPR), |

38048-32-7 | ≥98% | 50mg |

¥1,091.00 | 2023-07-10 | |

| S e l l e c k ZHONG GUO | S0838-25mg |

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) |

38048-32-7 | 99.81% | 25mg |

¥12031.11 | 2023-09-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S133827-25mg |

Nitrobenzylthioinosine |

38048-32-7 | ≥98% | 25mg |

¥483.90 | 2023-09-01 |

Nitrobenzylthioinosine 関連文献

-

Nan Chen,Jin Zhang,Yating Gu,Wenna Zhang,Kaipeng Cao,Wenhao Cui,Shutao Xu,Dong Fan,Peng Tian,Zhongmin Liu J. Mater. Chem. A 2022 10 8334

-

S. Arash Sheikholeslam,Hegoi Manzano,Cristian Grecu,André Ivanov J. Mater. Chem. C 2016 4 8104

-

Shisong Li,Qingqing Qin,Kui Xie,Yan Wang,Yucheng Wu J. Mater. Chem. A 2013 1 8984

-

4. Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targetsKenneth A. Jacobson,Veronica Salmaso,R. Rama Suresh,Dilip K. Tosh RSC Med. Chem. 2021 12 1808

-

Zerui Su,Jian Zhang,Shiyao Lu,Feng-Shou Xiao Chem. Commun. 2022 58 12349

-

L. C. A. Oliveira,A. C. Silva,M. C. Pereira RSC Adv. 2015 5 44567

-

Anja Kolaric,Nikola Minovski Mol. BioSyst. 2017 13 1406

-

8. C1–C2-linker substituted 1,5-naphthyridine analogues of oxabicyclooctane-linked NBTIs as broad-spectrum antibacterial agents (part 7)Sheo B. Singh,David E. Kaelin,Jin Wu,Lynn Miesel,Christopher M. Tan,Peter T. Meinke,David B. Olsen,Armando Lagrutta,Changqing Wei,Yonggang Liao,Xuanjia Peng,Xiu Wang,Hideyuki Fukuda,Ryuta Kishii,Masaya Takei,Takeshi Shibata,Tomoko Takeuchi,Kohei Ohata,Akinori Nishimura,Yasumichi Fukuda Med. Chem. Commun. 2015 6 1773

-

Haiwu Zhang,Amr. H. H. Ramadan,Roger A. De Souza J. Mater. Chem. A 2018 6 9116

-

Zeyi Wang,Xuelian Zhang,Zhuanghe Ren,Yong Liu,Jianjiang Hu,Haiwen Li,Mingxia Gao,Hongge Pan,Yongfeng Liu J. Mater. Chem. A 2019 7 14244

Nitrobenzylthioinosineに関する追加情報

Nitrobenzylthioinosine (CAS No. 38048-32-7): A Comprehensive Overview

Nitrobenzylthioinosine (NBMPR), with the CAS number 38048-32-7, is a potent and selective adenosine transporter inhibitor that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound is known for its ability to modulate adenosine levels in various biological systems, making it a valuable tool in both research and therapeutic applications.

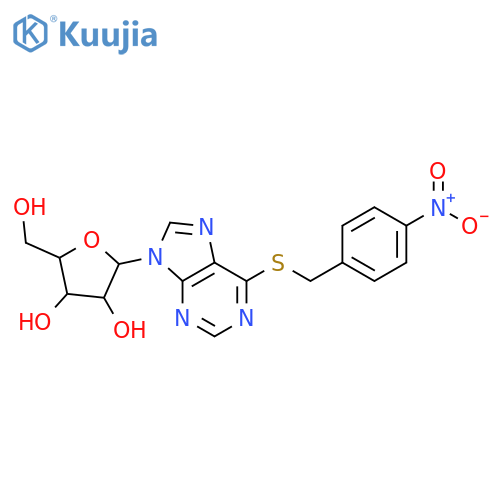

The chemical structure of Nitrobenzylthioinosine consists of a nitrobenzyl group attached to a thioinosine moiety. This unique structure confers the compound with its specific biological activities, particularly its ability to inhibit the equilibrative nucleoside transporter (ENT) family, which is responsible for the cellular uptake of adenosine. By blocking these transporters, Nitrobenzylthioinosine effectively increases extracellular adenosine levels, leading to a range of physiological effects.

Recent studies have highlighted the therapeutic potential of Nitrobenzylthioinosine in various disease models. For instance, research published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that Nitrobenzylthioinosine can significantly reduce inflammation and tissue damage in models of ischemia-reperfusion injury. This is attributed to its ability to enhance adenosine signaling, which has well-documented anti-inflammatory and cytoprotective properties.

In the context of cancer research, Nitrobenzylthioinosine has shown promise as a potential adjunct therapy. A study published in Cancer Research reported that Nitrobenzylthioinosine can potentiate the effects of chemotherapy by increasing intracellular adenosine levels, thereby sensitizing cancer cells to chemotherapeutic agents. This synergistic effect could potentially improve treatment outcomes and reduce the required dosage of chemotherapy drugs, thereby minimizing side effects.

Beyond its therapeutic applications, Nitrobenzylthioinosine is also a valuable research tool for investigating adenosine signaling pathways. Its ability to selectively inhibit ENT transporters allows researchers to study the role of extracellular adenosine in various physiological processes, including neurotransmission, immune responses, and cardiovascular function. For example, a study in the Journal of Neuroscience used Nitrobenzylthioinosine to explore the involvement of adenosine in synaptic plasticity and memory formation.

The safety profile of Nitrobenzylthioinosine has been extensively evaluated in preclinical studies. While it is generally well-tolerated at therapeutic doses, some studies have reported mild side effects such as transient hypotension and bradycardia. These effects are believed to be related to the compound's ability to increase extracellular adenosine levels, which can activate A1 adenosine receptors on vascular smooth muscle cells and cardiomyocytes.

In conclusion, Nitrobenzylthioinosine (CAS No. 38048-32-7) is a versatile compound with significant potential in both research and therapeutic applications. Its unique mechanism of action as an adenosine transporter inhibitor makes it an important tool for studying adenosine signaling pathways and developing novel treatments for various diseases. Ongoing research continues to uncover new insights into the biological activities and therapeutic potential of this compound, solidifying its position as a key player in the field of pharmacology and medicinal chemistry.

38048-32-7 (Nitrobenzylthioinosine) Related Products

- 13153-27-0(NBTGR)

- 903290-28-8(N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide)

- 1854197-63-9(4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde)

- 2171955-81-8(1-3-amino-3-(2-fluorophenyl)piperidin-1-yl-2,2,2-trifluoroethan-1-one)

- 5616-29-5(2-(pyridin-2-ylformamido)acetic acid)

- 66777-93-3(Tris(p-nitrobenzyl) Phosphate)

- 1704457-55-5(4-{imidazo1,2-apyridin-2-yl}but-3-en-2-amine)

- 1353993-07-3((S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester)

- 861360-71-6(5-Amino-1H-indazol-3-ol dihydrochloride)

- 85-36-9(Acetrizoic acid)